molecular formula C20H21FN4O4 B2939507 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione CAS No. 1775558-16-1

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

Cat. No. B2939507
CAS RN: 1775558-16-1
M. Wt: 400.41
InChI Key: KSTMMXNZAWBBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione is a useful research compound. Its molecular formula is C20H21FN4O4 and its molecular weight is 400.41. The purity is usually 95%.
BenchChem offers high-quality 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives are synthesized through various methodologies to explore their chemical properties and potential applications. For instance, derivatives of pyrido[1,2-a]pyrimidine-diones have been synthesized for urease inhibition studies. These derivatives exhibit varied levels of activity, suggesting their potential in developing therapeutic agents (Rauf et al., 2010). Similarly, synthesis routes for (hydroxybenzoyl)pyrido[2,3-d]pyrimidine derivatives have been developed, yielding compounds with detailed spectral and structural characterization, providing a foundation for further exploration of their biological activities (Ashraf et al., 2019).

Fluorescence Applications

Novel fluorescent compounds based on thieno[2,3-d]pyrimidine and oxadiazol derivatives have been synthesized. These compounds exhibit strong fluorescence in solvents like ethyl acetate and acetone, making them candidates for applications in fluorescent labeling and sensing technologies (Ho & Yao, 2009).

Green Synthesis Approaches

Efforts have been made to develop environmentally friendly synthesis methods for pyrido[2,3-d]pyrimidine-diones. A notable example is a five-component reaction in water, demonstrating a green synthesis approach that minimizes the use of toxic solvents and simplifies the purification process (Heravi & Daraie, 2016).

Antimicrobial and Antifungal Activity

Research into the biological activities of these compounds includes investigations into their antimicrobial and antifungal properties. Certain derivatives have been evaluated for their effectiveness against various bacterial and fungal strains, contributing to the search for new antimicrobial agents (Tiwari et al., 2018).

properties

IUPAC Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O4/c1-2-16-22-18(23-29-16)17-15-5-3-4-10-24(15)20(27)25(19(17)26)11-12-28-14-8-6-13(21)7-9-14/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTMMXNZAWBBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CCOC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-[2-(4-fluorophenoxy)ethyl]-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione

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